2-(Pyrimidine-2-carbonyl)cyclohexan-1-one
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Overview
Description
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is a compound that features a pyrimidine ring attached to a cyclohexanone moiety. Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide . This reaction forms the pyrimidine ring, which is then attached to the cyclohexanone group. The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one involves its interaction with various molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclohexanone group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carbonyl derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities.
Cyclohexanone derivatives: Compounds with the cyclohexanone group are known for their versatility in chemical reactions.
Uniqueness
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is unique due to the combination of the pyrimidine ring and cyclohexanone group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, from organic synthesis to medicinal chemistry.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(pyrimidine-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12N2O2/c14-9-5-2-1-4-8(9)10(15)11-12-6-3-7-13-11/h3,6-8H,1-2,4-5H2 |
InChI Key |
SFOUSVMFYGXJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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